molecular formula C11H10N2O3 B2845356 Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate CAS No. 1092566-65-8

Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate

Cat. No.: B2845356
CAS No.: 1092566-65-8
M. Wt: 218.212
InChI Key: IVFSZJJJGABDMJ-UHFFFAOYSA-N
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Description

Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a high-purity chemical reagent featuring the 1,2,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its exceptional profile and broad therapeutic potential . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly for the development of novel bioactive molecules. The 1,2,4-oxadiazole ring is a privileged structure in drug discovery due to its metabolic stability and ability to participate in key molecular interactions . Researchers can utilize this ester derivative as a critical synthetic intermediate; the methyl ester functional group can be hydrolyzed to the corresponding benzoic acid, which is a common pharmacophore found in active pharmaceutical ingredients. This synthetic strategy is exemplified by drugs like Ataluren, a 1,2,4-oxadiazole-containing therapeutic used to treat genetic disorders caused by nonsense mutations . Compounds based on the 1,2,4-oxadiazole structure have demonstrated significant promise in early-stage research across a wide spectrum of biological activities. These include antimicrobial , anticancer , and anti-inflammatory applications . Furthermore, structurally similar 1,3,4-oxadiazole analogs have been investigated as inhibitors of specific enzymes, such as Carbonic Anhydrase II, indicating the potential for research into neurological and ocular diseases . The structural characteristics of the 1,2,4-oxadiazole ring, including the presence of multiple hydrogen bond acceptors, make it a valuable scaffold for constructing molecules for structure-activity relationship (SAR) studies, molecular docking, and molecular dynamics simulations to identify new therapeutic leads . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-4-3-5-9(6-8)11(14)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFSZJJJGABDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with an aldehyde under oxidative conditions. The reaction proceeds through a sequential condensation followed by tandem oxidative cyclization and rearrangement .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate can undergo various chemical reactions including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as iodine or hydrogen peroxide can be used under controlled conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate serves as a versatile building block in the synthesis of novel pharmaceuticals. The oxadiazole ring is known for its pharmacological properties, making it a valuable scaffold for developing new drugs with enhanced biological activities. Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial, antifungal, and anticancer activities .

Case Study: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various oxadiazole derivatives found that this compound demonstrated notable activity against several bacterial strains. The structure-activity relationship analysis suggested that modifications to the oxadiazole moiety could enhance its potency.

Material Science

Polymer Development
In material science, this compound is utilized in the formulation of advanced polymers and coatings. Its ability to impart thermal stability and chemical resistance makes it suitable for applications in protective coatings and high-performance materials .

Data Table: Comparison of Oxadiazole-Based Polymers

Compound NameApplication AreaUnique Features
This compoundCoatingsEnhanced thermal stability
Methyl 4-(5-methyl-1,2,4-oxadiazol-3-YL)benzoateAdhesivesImproved adhesion properties
Butyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoateSealantsIncreased flexibility

Agrochemicals

Pesticide Formulation
The compound has shown potential as an active ingredient in pesticide formulations. Its biological activity against pests can be attributed to the oxadiazole moiety's ability to interfere with metabolic pathways in target organisms.

Case Study: Insecticidal Properties
Research on the insecticidal properties of this compound revealed promising results against common agricultural pests. Field trials demonstrated a significant reduction in pest populations when applied as part of an integrated pest management strategy .

Mechanism of Action

The mechanism of action of Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

Modifications to the oxadiazole substituent significantly influence physicochemical and biological properties:

Compound Oxadiazole Substituent Key Properties/Effects Reference
Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate 5-methyl High D3 receptor affinity (Ki = 1.3 nM), 345-fold selectivity over D2 receptors
Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate 5-(2,2-dimethylpropyl) Increased lipophilicity; potential for enhanced membrane permeability
3-(5-(Bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate derivatives 5-bromodifluoromethyl Enhanced electrophilicity; used as precursors for radiofluorination in PET imaging
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl analogs 5-ethyl Reduced D3 binding affinity (Ki = 2.6 nM) compared to methyl-substituted derivatives

Key Findings :

  • Methyl groups optimize receptor selectivity and binding affinity in dopamine D3 ligands due to steric and electronic compatibility .
  • Bulkier substituents (e.g., 2,2-dimethylpropyl) improve lipophilicity but may reduce solubility .
  • Electron-withdrawing groups (e.g., bromodifluoromethyl) enhance reactivity for further functionalization .

Positional Isomerism on the Benzene Ring

The position of the oxadiazole substitution on the benzene ring critically impacts molecular interactions:

Compound Substitution Position Key Properties/Effects Reference
This compound meta (3-position) Optimal spatial arrangement for D3 receptor interaction; used in CNS-targeting drugs
Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate para (4-position) Altered electronic distribution; reduced biological activity in dopamine receptor assays
3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl derivatives meta (3-position) Improved selectivity (494-fold D3/D2) compared to para-substituted analogs

Key Findings :

  • Meta-substitution enhances steric complementarity in receptor binding pockets, as seen in dopamine D3 ligands .
  • Para-substitution may disrupt π-stacking interactions in crystal structures, reducing stability .

Biological Activity

Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H10_{10}N2_2O3_3
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 1092566-65-8

This compound exhibits various biological activities attributed to its structural features:

  • Antimicrobial Activity : Studies have shown that compounds containing oxadiazole rings can exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
  • Anticancer Properties : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. This activity is typically mediated through the modulation of signaling pathways involved in cell growth and apoptosis .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as carbonic anhydrase, which plays a role in various physiological processes including pH regulation and fluid balance .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity TypeObserved EffectReference
AntimicrobialInhibition of growth in Gram-positive bacteria
AnticancerReduced viability of cancer cell lines
Enzyme InhibitionInhibition of carbonic anhydrase

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These results suggest its potential application as an antibacterial agent in clinical settings.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that this compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure. The compound induced apoptosis as indicated by increased annexin V staining and caspase activation assays .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.
  • Distribution : It likely distributes widely in tissues due to its molecular structure.
  • Metabolism : Metabolic pathways may involve hydroxylation and conjugation reactions.
  • Excretion : Primarily excreted via urine as metabolites.

Q & A

Q. What are common synthetic routes for Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of amidoximes with activated esters or carboxylic acid derivatives. For example, esterification of (5-methyl-1,2,4-oxadiazol-3-yl)methanol with 3-bromobenzoic acid derivatives under basic conditions (e.g., NaH/THF) yields the target compound. Optimization includes controlling temperature (e.g., 0°C for Williamson ether synthesis) and using catalysts like pyridine for acetylation, achieving yields up to 92% . Continuous flow processes may enhance purity and scalability in multi-step syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the benzoate ester and oxadiazole ring substitution patterns.
  • IR spectroscopy : Identifies ester carbonyl (C=O, ~1700 cm1^{-1}) and oxadiazole ring vibrations.
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles critical for verifying regiochemistry (e.g., oxadiazole N-O bond geometry) .

Q. How can researchers address conflicting solubility or stability data during storage?

Stability studies recommend storing the compound in dry, sealed containers at 2–8°C to prevent hydrolysis of the ester group. Conflicting solubility data (e.g., in DMSO vs. ethanol) may arise from impurities; repurification via column chromatography (silica gel, ethyl acetate/hexane) and validation via HPLC-MS are advised .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve systematic substitution of the benzoate and oxadiazole moieties. For example:

  • Replacing the methyl group on the oxadiazole with ethyl or isobutyl alters lipophilicity, impacting membrane permeability .
  • Introducing electron-withdrawing groups (e.g., nitro, fluorine) at the benzoate meta-position enhances binding to enzymes like OGA (β-N-acetylglucosaminidase) . Biological assays (e.g., enzyme inhibition IC50_{50}) and computational docking (AutoDock Vina) validate these modifications .

Q. How can researchers resolve contradictions in biological activity data across in vitro assays?

Discrepancies may stem from assay conditions (e.g., cell line variability, serum protein interference). Standardization steps include:

  • Using isogenic cell lines to control genetic background.
  • Performing dose-response curves with internal controls (e.g., staurosporine for cytotoxicity).
  • Validating target engagement via thermal shift assays or SPR (surface plasmon resonance) .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and QM/MM (quantum mechanics/molecular mechanics) modeling elucidate binding modes. For example:

  • The oxadiazole ring’s electron-deficient nature facilitates hydrogen bonding with catalytic residues in enzymes like proteases.
  • DFT (density functional theory) calculations predict charge distribution at the ester carbonyl, influencing hydrolysis rates .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

  • In vitro assays : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies parent compound degradation.
  • Pharmacokinetic profiling : Plasma half-life (t1/2_{1/2}) and clearance are measured in rodent models, with attention to esterase-mediated hydrolysis .

Q. What experimental designs mitigate synthetic byproducts during scale-up?

  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates.
  • Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry, solvent polarity) to suppress side reactions like oxadiazole ring-opening .

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